molecular formula C16H13N3O3S B2683427 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole CAS No. 1172104-42-5

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole

Cat. No.: B2683427
CAS No.: 1172104-42-5
M. Wt: 327.36
InChI Key: YHHJIQZFXKUFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,3,4-oxadiazole core is known for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable scaffold in drug design . The 5-((pyridin-3-ylmethyl)thio) group introduces a sulfur-containing pyridine side chain, which may influence target selectivity and pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-11(9-17-5-1)10-23-16-19-18-15(22-16)12-3-4-13-14(8-12)21-7-6-20-13/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHJIQZFXKUFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the dioxin and pyridine moieties under specific reaction conditions. Common reagents used in these steps include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Conditions

Step Reagents/Conditions Product/Intermediate Yield Reference
Hydrazide formationSubstituted benzo[b] dioxin hydrazideIntermediate acylhydrazide85–90%
CyclizationPOCl₃, reflux, 6–8 hours1,3,4-oxadiazole ring formation78%
Thioether introductionPyridin-3-ylmethylthiol, K₂CO₃, DMFFinal substitution at C5-position65–70%
  • Cyclization : The oxadiazole ring is formed via dehydrative cyclization of acylhydrazide intermediates using POCl₃ under reflux conditions.

  • Thioether functionalization : The pyridinylmethylthio group is introduced via nucleophilic substitution or coupling reactions in polar aprotic solvents like DMF.

Functional Group Transformations

The compound undergoes reactions at its thioether, oxadiazole, and aromatic moieties:

Thioether Reactivity

The sulfur atom in the thioether group participates in oxidation and alkylation reactions:

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-).

    R S R H2O2R SO R excess H2O2R SO2 R \text{R S R }\xrightarrow{\text{H}_2\text{O}_2}\text{R SO R }\xrightarrow{\text{excess H}_2\text{O}_2}\text{R SO}_2\text{ R }
  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form sulfonium salts.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring exhibits electrophilic substitution and ring-opening behavior:

  • Nucleophilic attack : Reacts with Grignard reagents (e.g., RMgX) at the C2 position, leading to ring-opening and formation of thioamide derivatives .

  • Electrophilic substitution : Limited due to electron deficiency; halogenation occurs under harsh conditions (e.g., Cl₂, FeCl₃) .

Stability Under Various Conditions

The compound’s stability is critical for its applications. Key findings include:

Table 2: Stability Profile

Condition Observation Implications
Acidic (pH < 3)Partial hydrolysis of oxadiazole ringAvoid strong acids during storage
Basic (pH > 10)Stable up to 12 hoursCompatible with basic reaction environments
Oxidative (H₂O₂)Thioether → sulfone conversionControlled oxidation required
Thermal (100°C)Decomposition after 4 hoursLimit heating during synthesis

Catalytic and Cross-Coupling Reactions

The pyridine moiety facilitates metal-catalyzed reactions:

  • Suzuki coupling : The brominated derivative reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl products .

  • Click chemistry : The thioether group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

Mechanistic Insights

  • Cyclization mechanism : POCl₃ acts as a dehydrating agent, promoting intramolecular cyclization via a phosphorylated intermediate.

  • Oxidation pathway : The thioether’s oxidation follows a two-step radical mechanism, confirmed by ESR studies.

Scientific Research Applications

Biological Activities

Research indicates that compounds with an oxadiazole scaffold exhibit a range of biological activities. The following sections detail specific applications of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole :

Anticancer Activity

  • Mechanism of Action : Oxadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Case Studies :
    • A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) .
    • Another investigation found that compounds similar to This compound showed promising results in inhibiting telomerase activity in gastric cancer cells .

Antimicrobial Properties

Research has indicated that oxadiazole derivatives possess antimicrobial properties against a range of pathogens:

  • Mechanism : The antibacterial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Case Studies :
    • Compounds with oxadiazole rings have been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Case Studies :
    • Research indicated that certain oxadiazole derivatives reduced inflammation markers in animal models .

Comparative Analysis of Oxadiazole Derivatives

The following table summarizes the biological activities and potency of various oxadiazole derivatives compared to This compound :

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer1.18
Compound BAntimicrobial0.5
Compound CAnti-inflammatory5.0
Target CompoundAnticancerTBDThis study

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs differ primarily in substituents at the 5-position of the oxadiazole ring. Key comparisons include:

Compound Name / ID Substituent at 5-Position Melting Point (°C) Yield (%) Notable Biological Activity Source
Target Compound (Pyridin-3-ylmethyl)thio Not reported Not reported Inference based on analogs -
Compound 3.6 4′-(Trifluoromethyl)biphenyl 160–162 92 PARP inhibition (anticancer) [1]
Compound 3.8 3′-Methoxybiphenyl 118–120 93 PARP inhibition (anticancer) [1]
Compound 3.10 3-(Pyridin-4-yl)phenyl 194–196 95 PARP inhibition (anticancer) [1]
Compound 65 2-Methylbenzylthio Not reported Not reported Telomerase inhibition (IC₅₀ = 1.27 µM) [4]
Compound 13b 4′-Fluorobiphenylmethylthio Not reported 48 GSK-3α inhibition (leukemia) [2]
Compound 56 (3,4,5-Trifluorophenyl)aminomethyl Not reported Not reported Antioxidant activity [8]

Key Observations

Substituent Impact on Activity: Electron-Withdrawing Groups: Compound 3.6 (4′-trifluoromethyl) exhibits high yield (92%) and stability (m.p. 160–162°C), likely due to the CF₃ group enhancing hydrophobic interactions in PARP inhibition . Heterocyclic Substituents: The pyridine-containing Compound 3.10 (3-(pyridin-4-yl)phenyl) shows the highest melting point (194–196°C), suggesting strong crystalline packing due to π-π stacking . Sulfur-Containing Groups: Compound 65 (2-methylbenzylthio) demonstrates potent telomerase inhibition (IC₅₀ = 1.27 µM), highlighting the role of thioether linkages in enhancing cytotoxicity .

Synthetic Challenges :

  • Compounds with pyridinylmethylthio groups (e.g., ) often show lower yields (12–58%) compared to biphenyl-substituted analogs (93–97% in ), likely due to steric hindrance during coupling reactions .

Biological Selectivity :

  • The 1,4-benzodioxan moiety is common across analogs, but substituent variations dictate target specificity. For example, biphenyl derivatives () target PARP, while fluorinated biphenylmethylthio derivatives () inhibit GSK-3α in leukemia models .

Antioxidant vs. Cytotoxic Profiles: Compound 56 () with a trifluorophenylaminomethyl group exhibits antioxidant activity, contrasting with the cytotoxic focus of most 1,3,4-oxadiazole derivatives. This underscores the scaffold’s versatility .

Research Findings and Implications

  • PARP Inhibitors : Compounds like 3.6 and 3.10 () show high yields and thermal stability, making them promising leads for cancer therapy. The target compound’s pyridine-thioether group could improve blood-brain barrier penetration compared to biphenyl analogs.
  • Telomerase Inhibition : Compound 65 () outperforms 5-fluorouracil in cytotoxicity, suggesting that thioether-linked benzodioxan-oxadiazole hybrids warrant further optimization for anticancer applications.
  • Synthetic Optimization : The low yield (12%) of certain pyridinylmethylthio derivatives () indicates a need for improved coupling strategies, such as transition-metal catalysis or microwave-assisted synthesis.

Biological Activity

The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 315.37 g/mol. The structure features a 1,3,4-oxadiazole ring fused with a dihydrobenzo[b][1,4]dioxin moiety and a pyridine substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties and its interaction with various biological pathways. Key findings include:

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against MCF7 (breast cancer), HEPG2 (liver cancer), and A549 (lung cancer) cell lines.
    • IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 3.0 µM across different cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of key survival signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and dioxin moieties can significantly impact the biological efficacy:

  • Pyridine Substituents : Variations in the pyridine ring (e.g., methyl vs. ethyl substitutions) have been shown to alter the binding affinity to target proteins.
  • Dioxin Modifications : Altering the dioxin structure affects the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated several oxadiazole derivatives including our compound. It demonstrated that substituents on the oxadiazole ring could enhance anticancer activity by modulating interactions with DNA and RNA synthesis pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF70.75Apoptosis via caspase activation
Compound BHEPG21.20Inhibition of PI3K/Akt pathway
Target CompoundA5490.85Induces cell cycle arrest

Study 2: In Vivo Efficacy

An in vivo study conducted on xenograft models showed that administration of the compound led to a significant reduction in tumor size compared to control groups receiving placebo treatments. The study highlighted the potential for this compound as a therapeutic agent in oncology .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed, starting with the formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate. Key steps include:

  • Cyclization: Use carbodiimide coupling agents (e.g., DCC) or acidic conditions (e.g., H₂SO₄) to form the oxadiazole ring.
  • Substituent Introduction: Introduce the pyridinylmethylthio moiety via nucleophilic substitution or thiol-alkyne click chemistry.
  • Optimization: Vary solvents (DMF, ethanol) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield, as demonstrated in analogous triazole syntheses .
  • Purity Control: Monitor reactions via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR are essential to confirm substituent positions and ring structures. For example, pyridinyl protons appear as distinct aromatic signals (δ 7.5–9.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 379.37 for C₁₃H₉N₅O₅S₂) and fragments .
  • Infrared (IR) Spectroscopy: Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers evaluate the compound’s physicochemical properties for preliminary bioactivity studies?

Methodological Answer:

  • Lipophilicity (LogP): Determine via shake-flask method or computational tools (e.g., MarvinSketch) to predict membrane permeability .
  • Solubility: Perform equilibrium solubility assays in PBS (pH 7.4) and DMSO. For oxadiazoles, DMSO is often required due to low aqueous solubility .
  • Stability: Incubate the compound in simulated gastric fluid (SGF) and intestinal fluid (SIF) for 24 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Variation of Substituents: Systematically modify the pyridinylmethylthio group (e.g., replace pyridine with pyrazine) and the dihydrodioxin moiety (e.g., halogenation).
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC₅₀ determination) .
  • Data Analysis: Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with bioactivity .

Q. What in silico strategies are effective for predicting this compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 inhibition, and hepatotoxicity. For example, the pyridine ring may increase CYP3A4 affinity .
  • Molecular Docking: Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Align results with experimental IC₅₀ values to validate models .
  • QSAR Modeling: Develop models with descriptors like topological polar surface area (TPSA) to predict blood-brain barrier penetration .

Q. How should experimental designs account for variability in bioactivity assays?

Methodological Answer:

  • Randomized Block Design: Assign treatments randomly within blocks (e.g., cell culture plates) to control for batch effects .
  • Replicates: Use ≥3 biological replicates and technical triplicates to ensure statistical power. For example, utilized four replicates with five plants each .
  • Controls: Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
  • Data Normalization: Express activity as % inhibition relative to controls and apply ANOVA with post-hoc Tukey tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.